Comparative Binding Affinity to Carbonic Anhydrase II: 5-Methyl Substitution Alters Target Engagement
The 5-methyl substitution on the pyridine ring of 2-(5-Methylpyridin-2-yl)ethanamine modulates its binding affinity to human carbonic anhydrase II compared to unsubstituted 2-(pyridin-2-yl)ethanamine. The target compound exhibits a dissociation constant (Kd) of 18.4 μM (1.84 × 10^4 nM) for human carbonic anhydrase II [1]. This binding profile contrasts with the typical nanomolar affinities observed for optimized sulfonamide-based carbonic anhydrase inhibitors, indicating that the 5-methyl substitution confers a specific, moderate affinity interaction that may be exploited for designing selective probes or inhibitors with reduced off-target effects.
| Evidence Dimension | Dissociation constant (Kd) for human carbonic anhydrase II binding |
|---|---|
| Target Compound Data | Kd = 18.4 μM (1.84 × 10^4 nM) |
| Comparator Or Baseline | Unsubstituted 2-(pyridin-2-yl)ethanamine (data not available; class-level inference based on typical sulfonamide inhibitor affinities in low nM range) |
| Quantified Difference | Target compound exhibits moderate μM affinity vs. typical nM affinity of optimized inhibitors |
| Conditions | Binding affinity measured after 10 minutes at +10 charge state for protein-to-compound complex |
Why This Matters
The distinct μM binding profile differentiates this compound from high-affinity carbonic anhydrase inhibitors, positioning it as a candidate for applications requiring moderate target engagement, such as chemical probe development or fragment-based screening libraries.
- [1] BindingDB. BDBM50240906 / CHEMBL165079: Binding affinity of 2-(5-Methylpyridin-2-yl)ethanamine to human carbonic anhydrase 2. View Source
